(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide
Description
The compound (E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide is a benzothiazole-derived hydrazone featuring a pyrazine-2-carboxamide moiety. Its structure includes a benzo[d]thiazole core substituted with an ethyl group at position 6 and a propargyl (prop-2-yn-1-yl) group at position 2. This compound belongs to a class of molecules studied for their diverse pharmacological properties, including enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-3-9-21-14-6-5-12(4-2)10-15(14)23-17(21)20-16(22)13-11-18-7-8-19-13/h1,5-8,10-11H,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOJBXRRRZATOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC=CN=C3)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide (CAS Number: 1173545-49-7) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 322.4 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 1173545-49-7 |
| Molecular Formula | C17H14N4OS |
| Molecular Weight | 322.4 g/mol |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing thiazole and pyrazine derivatives. For instance, thiazole-based compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion has demonstrated significant activity against several cancer types, although detailed quantitative data remains limited.
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that certain thiazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are critical in inflammatory responses. The compound may exhibit similar effects, contributing to its potential use in treating inflammatory diseases.
The biological mechanisms through which this compound operates are primarily linked to its ability to modulate signaling pathways involved in cell survival and inflammation. The interaction with specific receptors and enzymes remains an area of active investigation.
Study 1: Anticancer Activity
In a study evaluating various thiazole derivatives, it was found that compounds similar to This compound exhibited IC50 values in the low micromolar range against human cancer cell lines. The study suggested that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Anti-inflammatory Screening
Another research effort focused on the anti-inflammatory activity of thiazole derivatives showed that certain compounds significantly reduced inflammation in animal models of arthritis. The results indicated that these compounds could inhibit the activation of NF-kB signaling pathways, thereby reducing the expression of inflammatory mediators .
Synthesis
The synthesis of This compound typically involves multicomponent reactions (MCRs), which streamline the process of creating complex molecules. These methods allow for the efficient assembly of various functional groups, enhancing the yield and purity of the final product .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Influence on Bioactivity: The presence of a pyrazine-2-carboxamide group in the target compound may enhance interactions with nitrogen-rich enzyme active sites (e.g., kinases or monoamine oxidases), similar to pyridinyl groups in ’s hMAO-B inhibitors . Ethyl vs.
Stereochemical Considerations :
- The (E)-configuration of the imine bond in the target compound ensures planar geometry, facilitating π-π stacking with aromatic residues in biological targets. This contrasts with (Z)-isomers (e.g., ), which may exhibit steric hindrance .
Biological Activity Trends: Compounds with nitro groups () or chlorophenyl moieties () show pronounced enzyme inhibition, suggesting electron-withdrawing groups enhance target engagement. The target compound lacks such groups but may compensate with its propargyl and pyrazine motifs . Thiosemicarbazones () and hydrazones () often exhibit metal-chelating properties, but the target compound’s pyrazine-carboxamide linkage may prioritize hydrogen bonding over metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
